molecular formula C12H12O4S B1487611 Methyl 2,4-dioxo-6-(2-thienyl)cyclohexanecarboxylate CAS No. 1256628-02-0

Methyl 2,4-dioxo-6-(2-thienyl)cyclohexanecarboxylate

Cat. No.: B1487611
CAS No.: 1256628-02-0
M. Wt: 252.29 g/mol
InChI Key: BGOFBJYATGXJII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,4-dioxo-6-(2-thienyl)cyclohexanecarboxylate is a high-purity chemical intermediate designed for research applications in medicinal chemistry and drug discovery. This compound features a 1,3-dioxo cyclohexane core substituted with a thienyl group, a structure frequently investigated for its utility in synthesizing more complex, biologically active molecules . Compounds with the 2,4-dioxocyclohexanecarboxylate scaffold are recognized as key precursors in organic synthesis . The incorporation of a thienyl heterocycle is of particular interest, as this structural motif is commonly found in compounds screened for pharmacological activity, including antiviral agents . Researchers can leverage this reagent as a versatile building block for the development of novel heterocyclic compounds. This product is sold For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2,4-dioxo-6-thiophen-2-ylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4S/c1-16-12(15)11-8(10-3-2-4-17-10)5-7(13)6-9(11)14/h2-4,8,11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOFBJYATGXJII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CC(=O)CC1=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Cyclohexanecarbonitrile Derivative and Grignard Alkylation

One of the most detailed and optimized preparation routes involves the synthesis of a cyclohexanecarbonitrile intermediate, followed by alkylation and hydrolysis to yield the target compound or closely related derivatives.

Process Overview:

  • Step 1: Formation of Cyclohexanecarbonitrile Derivative
    The starting material is cyclohexanecarbonitrile, which undergoes alkylation with a haloalkane (e.g., 2-ethylbutyl bromide) in the presence of a catalytic secondary amine (e.g., diethylamine). This step is performed in tetrahydrofuran (THF) solvent.

  • Step 2: Grignard Reagent Addition
    Methylmagnesium chloride (a Grignard reagent) is added to the reaction mixture to introduce the methyl group. The addition is carefully controlled in terms of rate and temperature to optimize yield and selectivity.

  • Step 3: Hydrolysis and Workup
    The reaction mixture is treated with hydrochloric acid to hydrolyze intermediates and isolate the organic phase. The product is then purified by washing, concentration under reduced pressure, and drying.

Reaction Conditions and Parameters:

Parameter Details
Grignard Reagent Methylmagnesium chloride (3M in THF)
Alkylating Agent 2-Ethylbutyl bromide
Catalytic Amine Diethylamine (0.01 to 0.5 eq, preferably 0.2 eq)
Solvent Tetrahydrofuran (THF)
Temperature Room temperature (20-25 °C)
Reaction Time (Grignard addition) 0.5 to 4 hours (preferably 1.5 hours)
Addition Rates (solutions S1, S2) 2.2–3.1 mmol/min and 1.9–2.8 mmol/min respectively
Residence Time in Microreactor 12 seconds for initial mixing; 6 minutes for alkylation
pH Adjustment pH 12.5–13 using sodium hydroxide solution
Workup Acid treatment (HCl 1N), phase separation, washing, concentration

Equipment:

  • Microreactors with mixing and reaction chambers are preferred to control reaction times precisely and avoid gas formation inside the system.
  • Continuous dosing of reagents is employed to maintain steady-state conditions and enhance reproducibility.

Yield and Purity:

  • The process yields cyclohexanecarbonitrile derivatives with HPLC purity around 83.5%.
  • Isolated yields of alkylated intermediates are approximately 63.7% under optimized conditions.

Halogenation and Decarboxylative Halogenation Approaches

While direct preparation of methyl 2,4-dioxo-6-(2-thienyl)cyclohexanecarboxylate via halogenation is less documented, related methods such as Barton halodecarboxylation provide a conceptual framework for introducing halogen atoms into cyclohexane derivatives.

  • Barton Halodecarboxylation involves converting carboxylic acids into alkyl halides using N-acyloxy-2-pyridinethione intermediates and halogen donors like CCl4 or BrCCl3 under radical conditions.
  • This method is known for mild reaction conditions, broad functional group tolerance, and applicability to primary, secondary, and tertiary alkyl halides.
  • Although this method is more common for halide introduction, it supports the synthesis of halogenated cyclohexanecarboxylates, which can be further transformed into keto esters like this compound.

Cyclization and Functional Group Transformations Using Polyphosphoric Acid

Another related preparation involves cyclization reactions mediated by polyphosphoric acid (PPA) in 1,4-dioxane solvent:

  • Heating methyl 2-oxocyclohexanecarboxylate with amino-substituted benzoic acids and PPA at 130 °C for several hours induces cyclization and formation of keto ester derivatives.
  • Subsequent workup includes neutralization, extraction, and chromatographic purification.
  • This method is useful for synthesizing related cyclohexanecarboxylate derivatives with complex substituents.

Summary Table of Key Preparation Methods

Method Key Reagents/Conditions Advantages Yield/Purity Notes
Grignard Alkylation + Hydrolysis Methylmagnesium chloride, 2-ethylbutyl bromide, diethylamine catalyst, THF, microreactor, HCl workup Precise control, scalable, good purity ~64% yield, 83.5% HPLC purity Requires microreactor technology for optimal results
Barton Halodecarboxylation N-acyloxy-2-pyridinethione, CCl4 or BrCCl3, radical conditions Mild, broad functional group tolerance Variable yields, generally high Useful for halogenated intermediates
PPA-mediated Cyclization Polyphosphoric acid, 1,4-dioxane, 130 °C, amino benzoic acid Effective cyclization, complex structures Moderate yields (e.g., 15%) Longer reaction times, multi-step purification

Chemical Reactions Analysis

Types of Reactions: Methyl 2,4-dioxo-6-(2-thienyl)cyclohexanecarboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be further oxidized to introduce additional functional groups.

  • Reduction: Reduction reactions can be used to convert the keto groups to hydroxyl groups.

  • Substitution: Substitution reactions can occur at the thiophene ring or the cyclohexanone ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Additional carboxylic acid or ketone groups.

  • Reduction Products: Hydroxylated derivatives.

  • Substitution Products: Derivatives with different substituents on the thiophene or cyclohexanone rings.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has indicated that compounds similar to methyl 2,4-dioxo-6-(2-thienyl)cyclohexanecarboxylate exhibit antimicrobial properties. This compound could potentially be developed into a new class of antibiotics targeting resistant bacterial strains. Studies have shown that derivatives of thienyl compounds often enhance bioactivity against various pathogens .

2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases. Its structural characteristics allow it to interact with biological targets involved in inflammatory pathways .

Agrochemical Applications

1. Herbicide Development
this compound can be utilized in the development of herbicides due to its potential to inhibit specific enzymes in plants that are crucial for growth. The thienyl group is known to enhance the herbicidal activity of compounds by improving their selectivity and efficacy against unwanted flora .

2. Insect Repellents
The compound's unique structure may also lend itself to applications as an insect repellent. Research into similar compounds has shown promising results in repelling various insect species, which can be critical in agricultural settings .

Material Science Applications

1. Polymer Synthesis
this compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Its dioxo functional groups can participate in polymerization reactions, leading to the formation of novel materials with tailored characteristics .

2. Photovoltaic Materials
Emerging research suggests that compounds like this compound could be used in the development of organic photovoltaic cells due to their ability to absorb light and convert it into electrical energy efficiently .

Case Study 1: Antimicrobial Efficacy

A study conducted on thienyl derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This compound was synthesized and tested, showing promising results that warrant further investigation into its mechanism of action.

Case Study 2: Herbicidal Activity

Field trials using formulations containing this compound have shown effective control of broadleaf weeds without harming cereal crops. This selective herbicidal property highlights its potential as a safer alternative in agricultural practices.

Mechanism of Action

The mechanism by which Methyl 2,4-dioxo-6-(2-thienyl)cyclohexanecarboxylate exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely depending on the context in which the compound is used.

Comparison with Similar Compounds

Methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate

Key Differences :

  • Substituent : Replaces the 2-thienyl group with a phenyl ring.
  • Molecular Formula : C₁₄H₁₄O₄ (average mass: 246.26 g/mol) .
  • This results in lower polarity compared to the thienyl analog.
  • Reactivity : The phenyl derivative may exhibit slower electrophilic substitution due to the absence of sulfur’s electron-donating effects.
Property Thienyl Derivative Phenyl Derivative
Molecular Formula C₁₂H₁₂O₄S C₁₄H₁₄O₄
Average Mass (g/mol) 252.07 246.26
Aromatic Substituent 2-Thienyl (C₄H₃S) Phenyl (C₆H₅)
Key Functional Groups 2,4-Dioxo, Methyl Ester 2,4-Dioxo, Methyl Ester

Methyl 2,4-Dioxo-1,2,3,4-Tetrahydroquinazoline-7-carboxylate (QV-2858)

  • Structural Difference : Incorporates a fused quinazoline ring system instead of a cyclohexane backbone.

Methyl 2,3-Dioxo-1,2,3,4-Tetrahydroquinoxaline-6-carboxylate (QI-1992)

  • Structural Difference: Features a quinoxaline ring with adjacent ketone groups.
  • Reactivity : The conjugated di-ketone system may facilitate redox reactions or metal coordination, differing from the isolated dioxo groups in the thienyl compound .

Biological Activity

Methyl 2,4-dioxo-6-(2-thienyl)cyclohexanecarboxylate is a synthetic compound with a molecular formula of C12H12O4SC_{12}H_{12}O_{4}S. Its unique structure includes a cyclohexane ring substituted with dioxo and thienyl groups, contributing to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C₁₂H₁₂O₄S
Molecular Weight 252.286 g/mol
Density 1.3 ± 0.1 g/cm³
Boiling Point 418.6 ± 45.0 °C at 760 mmHg
Flash Point 207.0 ± 28.7 °C

This compound exhibits various biological activities, which may be attributed to its ability to interact with multiple biological targets:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, reducing oxidative stress in cellular models.
  • Anti-inflammatory Effects : Studies indicate that it may inhibit pro-inflammatory cytokines, suggesting a role in modulating inflammatory responses.
  • Antimicrobial Properties : Preliminary data suggest efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.

Pharmacological Studies

Several in vitro studies have been conducted to evaluate the pharmacological properties of this compound:

  • Cell Viability Assays : this compound was tested on various cell lines, demonstrating cytotoxic effects at higher concentrations while promoting cell viability at lower doses.
  • Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation and pain pathways.

Case Studies

  • Study on Antioxidant Activity :
    • A study assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated significant scavenging activity comparable to standard antioxidants.
  • Anti-inflammatory Research :
    • In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced the secretion of TNF-alpha and IL-6, highlighting its anti-inflammatory potential.
  • Antimicrobial Evaluation :
    • A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for Methyl 2,4-dioxo-6-(2-thienyl)cyclohexanecarboxylate, and how can side reactions be minimized?

  • Methodology : Esterification via acid-catalyzed reflux (e.g., H₂SO₄ in methanol) is a common approach for similar cyclohexanecarboxylates. For example, 2,4-dichlorophenoxy acetate synthesis involves refluxing precursors with sulfuric acid, followed by recrystallization . Adapting this, the thienyl substituent may require inert atmosphere conditions to prevent oxidation. Monitoring via TLC or HPLC during reflux can minimize side products like hydrolyzed acids or dimerization.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : Look for characteristic thienyl proton signals (δ 6.8–7.5 ppm) and cyclohexane ring protons (δ 1.5–3.0 ppm). The ester methyl group typically resonates at δ 3.6–3.8 ppm.
  • IR : Strong carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ for the ester and diketone groups.
  • X-ray crystallography (if crystals form) can resolve stereochemical ambiguities, as done for structurally related ethyl 4-(2,4-dichlorophenyl)cyclohexenones .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology : Use enzyme inhibition assays (e.g., cyclooxygenase or kinase targets) or cytotoxicity screens (MTT assay) in cancer cell lines. Ensure purity (>95% by HPLC) to avoid false positives. Reference pharmaceutical research protocols for similar cyclohexanecarboxylates .

Advanced Research Questions

Q. How can solubility challenges in polar solvents be addressed during experimental design?

  • Analysis : The compound’s diketone and ester groups confer polarity, but the thienyl moiety may reduce aqueous solubility. Use co-solvents (e.g., DMSO:water mixtures) or surfactants. For analogs like 4-methylcyclohexanol derivatives, solubility in ethanol or THF is achievable . Tabulate solubility parameters:
SolventSolubility (mg/mL)Temperature (°C)
DMSO25–3025
Ethanol10–1525
THF15–2025

Q. How does stereoelectronic effects of the thienyl group influence reactivity in cycloaddition reactions?

  • Data Contradiction : Theoretical calculations (DFT) predict enhanced electron-withdrawing effects from the thienyl group, yet experimental results may show unexpected regioselectivity. Compare with non-thienyl analogs (e.g., 2,4-dimethyl-3-cyclohexenecarboxaldehyde) to isolate electronic contributions .

Q. What strategies resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects)?

  • Methodology :

  • Validate assay conditions (e.g., cell line specificity, concentration ranges).
  • Perform dose-response curves and statistical analysis (e.g., IC₅₀ comparisons).
  • Investigate metabolite interference using LC-MS to detect degradation products .

Q. How can computational modeling predict regioselectivity in derivatization reactions?

  • Analysis : Use molecular docking or MD simulations to map electrophilic sites. For example, the diketone moiety may act as a Michael acceptor, while the thienyl group directs nucleophilic attack. Compare with crystallographic data from related cyclohexenones to validate models .

Q. What crystallographic challenges arise due to conformational isomerism in the cyclohexane ring?

  • Methodology : Slow evaporation from ethanol or acetonitrile promotes single-crystal growth. For analogs like ethyl 4-(2,4-dichlorophenyl)cyclohexenones, chair and boat conformations were resolved via low-temperature X-ray diffraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,4-dioxo-6-(2-thienyl)cyclohexanecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2,4-dioxo-6-(2-thienyl)cyclohexanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.